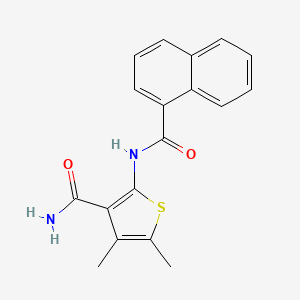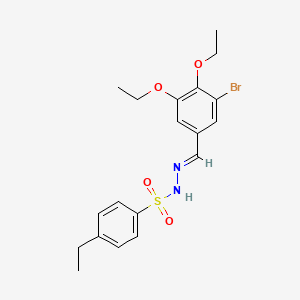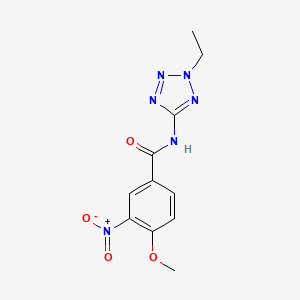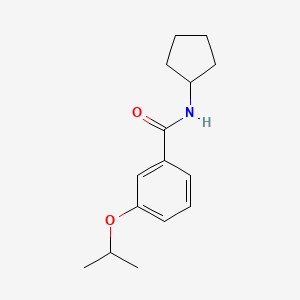
8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as CAC-0982, is a synthetic compound that has shown potential in various scientific research applications. This compound belongs to the class of chromene derivatives and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to cell cycle arrest and ultimately, apoptosis. 8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell growth.
Biochemical and Physiological Effects
8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been found to have anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines and chemokines in human monocytes. 8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has also been found to have antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is its potential as an anti-cancer agent. It has been shown to be effective against various cancer cell lines and may have fewer side effects than traditional chemotherapy drugs. However, one limitation of 8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is its solubility. It is poorly soluble in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide. One area of interest is the development of analogs with improved solubility and potency. Another direction is the study of 8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide in combination with other drugs to enhance its anti-cancer effects. Additionally, the potential anti-inflammatory and antioxidant properties of 8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide warrant further investigation.
Conclusion
8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has shown potential in various scientific research applications, including as an anti-cancer agent. Its mechanism of action involves the inhibition of tubulin polymerization and HDAC activity. 8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has also been found to have anti-inflammatory and antioxidant properties. While it has limitations such as poor solubility, there are several future directions for the study of 8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide.
Méthodes De Synthèse
8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide can be synthesized by reacting 4-chlorobenzoyl chloride with 8-allyl-7-hydroxy-4-methylcoumarin in the presence of a base such as triethylamine. The resulting product is then treated with ammonia or an amine to form the corresponding amide.
Applications De Recherche Scientifique
8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been studied for its potential as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3/c1-2-4-12-5-3-6-13-11-16(19(23)24-17(12)13)18(22)21-15-9-7-14(20)8-10-15/h2-3,5-11H,1,4H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSXAYJBNAZLLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide](/img/structure/B5739400.png)
![2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5739404.png)
![6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5739411.png)
![2-adamantyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5739412.png)
![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5739418.png)
![5-(3-pyridinyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5739429.png)







![3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5739489.png)